N-(4-fluorobenzyl)-2,4-dimethylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(4-fluorobenzyl)-2,4-dimethylbenzenesulfonamide and its analogs involves several chemical reactions, including the formation of hydrogen-bonded self-associates in solution and in crystal structures. These processes are crucial for understanding the compound's formation and stability (Sterkhova et al., 2021).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives, has been analyzed through crystallography. These studies reveal the packing patterns, intermolecular interactions, and the role of hydrogen bonding in stabilizing the crystal structures (Suchetan et al., 2015).
Chemical Reactions and Properties
This compound and similar compounds undergo various chemical reactions, including N-demethylation facilitated by N-fluorobenzenesulfonimide as an oxidant. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications (Yi et al., 2020).
Physical Properties Analysis
The physical properties of this compound are closely linked to its crystal structure and molecular interactions. Studies on compounds like N-(4-fluorobenzoyl)benzenesulfonamide provide insights into the factors that influence these properties, including hydrogen bonding and intermolecular forces (Suchetan et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and stability, are determined by its functional groups and molecular structure. Research on related compounds, including their synthesis and reactivity, helps understand these properties and their implications for various applications (Sterkhova et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(4-fluorobenzyl)-2,4-dimethylbenzenesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a compound implicated in the development of Alzheimer’s disease.
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes in the enzymatic activity of Beta-secretase 1, potentially influencing the production of beta-amyloid peptide.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-3-8-15(12(2)9-11)20(18,19)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPIXASIBIZJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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